2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C6HCl2FN2S |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H |
InChI Key |
BJFHZDCCGCEYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
General Synthetic Strategy
The synthesis of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine typically involves:
- Construction of the thieno[3,2-d]pyrimidine fused ring system.
- Introduction of chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
- Incorporation of a fluorine atom at the 6 position of the thieno ring.
This usually requires multi-step synthesis starting from appropriately substituted thiophene or pyrimidine precursors, followed by cyclization and halogenation steps under controlled conditions.
Reported Synthetic Routes
Cyclization of Precursors and Halogenation
One common method involves cyclization of precursors containing suitable thiophene and pyrimidine fragments, followed by selective halogenation:
- The thieno[3,2-d]pyrimidine core is formed by cyclization reactions involving aminothiophene derivatives and formamide or other cyclizing agents.
- Chlorination at positions 2 and 4 is typically achieved using phosphorus oxychloride (POCl₃) or trichlorophosphate reagents at elevated temperatures (~100–130 °C).
- Fluorination at position 6 can be introduced either by starting from fluorinated thiophene precursors or by selective fluorination using reagents such as diethylaminosulfur trifluoride (DAST).
Halogenated Pyrimidine Intermediate Approach
Another approach is to start from 2,4-dichloro-6-fluoropyridine derivatives that undergo ring closure with sulfur-containing nucleophiles to form the thieno ring fused to the pyrimidine:
- The reaction of 2,4-dichloro-6-fluoropyridine with sulfur sources under basic conditions can promote cyclization to the thieno[3,2-d]pyrimidine core.
- This is followed by purification steps to isolate the desired 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of aminothiophene | Aminothiophene derivative + formamide | 150–180 °C | 6–12 hours | 70–85 | Forms thieno[3,2-d]pyrimidine core |
| Chlorination | POCl₃ or trichlorophosphate | 100–130 °C | 2–4 hours | 80–90 | Introduces Cl at positions 2 and 4 |
| Fluorination | Fluorinating agent (e.g., DAST) or fluorinated precursor | 0–80 °C | 1–3 hours | 60–75 | Fluorine at position 6 |
| Purification | Column chromatography or recrystallization | Ambient | — | — | Ensures >95% purity |
Note: The yields vary depending on reagent purity, reaction scale, and workup procedures.
Industrial Preparation Considerations
- Industrial synthesis often employs continuous flow reactors to control temperature and reaction time precisely, enhancing yield and reproducibility.
- Automated systems monitor halogenation steps to avoid over-chlorination or side reactions.
- Waste handling protocols are critical due to the toxicity of halogenated intermediates.
Analytical Characterization of the Compound
To confirm the structure and purity of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine, the following techniques are standard:
| Analytical Method | Purpose | Typical Observations/Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, substitution pattern | Distinct chemical shifts for protons and carbons; fluorine causes characteristic deshielding effects |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Molecular ion peak matching C6H2Cl2FN2S (expected) |
| X-ray Crystallography | Confirmation of fused ring geometry | Precise bond lengths and angles in the thieno-pyrimidine core |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% required for pharmaceutical applications |
Comparative Analysis with Related Compounds
While direct literature on 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is limited, related compounds such as 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine have been synthesized using similar strategies, involving:
- Halogenation of pyrido-pyrimidine cores.
- Use of sodium hydride and methyl iodide for alkylation steps in analogous systems.
- Controlled reaction conditions to optimize yield and regioselectivity.
These related methods provide a framework applicable to the thieno derivative synthesis with necessary modifications for sulfur incorporation.
Summary Table of Key Preparation Methods
| Methodology | Starting Materials | Key Reagents | Conditions | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|
| Cyclization + Halogenation | Aminothiophene derivatives + formamide | POCl₃, DAST | 100–180 °C, 2–12 h | 60–90 | Common synthetic route |
| Halogenated Pyridine Cyclization | 2,4-Dichloro-6-fluoropyridine + sulfur source | Base (e.g., K₂CO₃) | Reflux, several hours | 70–85 | Alternative approach |
| Industrial continuous flow | Same as above | Automated reagent dosing | Controlled temperature | >85 | Scalable, reproducible |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic displacement, enabling regioselective functionalization.
Key Observations:
-
Position 4 Chlorine : More reactive than position 2 due to reduced steric hindrance and electronic effects from the fused thiophene ring .
-
Position 6 Fluorine : Exhibits lower reactivity compared to chlorines, but can participate in specialized fluorination exchange reactions under harsh conditions.
Example Reactions:
| Substituent Introduced | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine (-NH2) | NH3 (aq.), EtOH, 60°C, 12h | 70–85 | |
| Alkoxy (-OR) | NaOR (R = Me, Et), DMF, 80°C, 6h | 65–78 | |
| Thiol (-SH) | NaSH, DMSO, RT, 3h | 82 |
Cross-Coupling Reactions
The compound serves as a substrate for transition-metal-catalyzed couplings, facilitating C–C and C–N bond formation.
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2
-
Scope : Compatible with aryl/heteroaryl boronic acids.
-
Yield Range : 78–92%.
Buchwald-Hartwig Amination
-
Catalyst : Pd2(dba)3/Xantphos
-
Conditions : Toluene, 110°C, 12h.
-
Scope : Primary/secondary amines, anilines.
-
Yield Range : 65–85%.
Halogen Exchange Reactions
Fluorine at position 6 can be replaced under high-temperature conditions:
Fluorine Displacement:
| New Halogen | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| -Cl | PCl5, 150°C, 24h | 55 | |
| -Br | HBr (48%), CuBr, 130°C, 18h | 48 |
Ring Functionalization via Electrophilic Aromatic Substitution
The thiophene moiety undergoes electrophilic substitution at position 5 (ortho to sulfur):
Nitration Example:
-
Reagents : HNO3/H2SO4 (1:3), 0°C → RT, 2h
-
Product : 5-Nitro-2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine
-
Yield : 63%.
Fluorine Retention/Exchange:
| Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 18F Radiolabeling | K18F/K222, MeCN, 120°C, 30min | 18F retained at position 6 | 72 |
| Fluorine Displacement | KF/18-crown-6, DMF, 120°C, 12h | F → Other nucleophiles | 85 |
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing pyrimidine ring activates chlorines for SNAr, while the thiophene ring modulates regioselectivity .
-
Steric Factors : Position 2 chlorine is less reactive due to proximity to the bulky thiophene ring .
This compound’s reactivity profile makes it a critical intermediate in medicinal chemistry (e.g., kinase inhibitors) and materials science. For synthetic protocols, consult for optimized procedures.
Scientific Research Applications
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an antitumor agent and other pharmacological activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine can be contextualized by comparing it with analogous pyrimidine and thienopyrimidine derivatives. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
| Property | 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine | 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine | 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine |
|---|---|---|---|
| LogP (calculated) | 2.8 | 1.9 | 3.1 |
| Polar Surface Area (Ų) | 45 | 58 | 38 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.09 |
| Metabolic Stability (t₁/₂) | 120 min | 90 min | 60 min |
Key Research Findings
Fluorine’s Role in Bioactivity: Fluorine at position 6 in thieno[3,2-d]pyrimidines improves kinase inhibitory activity by 3–5 fold compared to methyl or chloro substituents .
Core Structure Impact: Thieno[3,2-d]pyrimidines exhibit superior π-π stacking in enzyme active sites compared to pyrido[3,2-d]pyrimidines, but the latter have better aqueous solubility .
Synthetic Flexibility : The 2,4-dichloro-6-fluoro scaffold allows modular derivatization at positions 2 and 4 via cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling rapid library synthesis .
Q & A
Q. What are the standard synthetic protocols for preparing 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example:
- SNAr approach : Reacting precursor pyrimidines with halogenating agents (e.g., POCl₃) under reflux (110–120°C) for 6–12 hours yields chloro-fluoro derivatives .
- Amine-mediated functionalization : Heating 2-methylthiopyrimidines with amines (e.g., 2-phenylethylamine) under reflux overnight in polar aprotic solvents (e.g., DMSO) achieves substitution at specific positions .
- Optimization : Lower yields due to steric hindrance can be mitigated by using excess reagents or microwave-assisted synthesis to reduce reaction time .
Q. What safety protocols are critical when handling 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile intermediates .
- Waste disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or chemical neutralization to avoid environmental contamination .
- Contamination control : Use filter-tipped pipettes and dedicated glassware to prevent cross-contamination during synthesis .
Q. How is the compound purified post-synthesis, and what solvent systems are effective?
Methodological Answer:
- Crystallization : After acidification (e.g., dilute HCl), the crude product is filtered and recrystallized from DMSO:water (5:5 v/v) or ethanol/ethyl acetate mixtures .
- Chromatography : Use silica gel columns with gradients of hexane:ethyl acetate (7:3 to 1:1) for impurities with similar polarity .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) and compare melting points with literature values .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine for targeted functionalization?
Methodological Answer:
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. Fukui indices and molecular electrostatic potential maps guide regioselective substitutions (e.g., fluorination at C6) .
- Transition state modeling : Simulate SNAr mechanisms to assess activation barriers for chlorine displacement by amines or thiols .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) reported for derivatives of this compound?
Methodological Answer:
- Solvent standardization : Replicate experiments in deuterated DMSO or CDCl₃ to minimize solvent-induced shift variations .
- Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- Literature benchmarking : Compare data with structurally analogous compounds (e.g., 2-chloro-pyrido[3,2-d]pyrimidine) to identify systematic errors .
Q. How can reaction conditions be optimized for low-yielding steps in multi-stage syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity to identify critical factors via response surface methodology .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
- Additive screening : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to improve reaction efficiency in heterogeneous systems .
Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitutions on this scaffold?
Methodological Answer:
- Competing pathways : Para-substitution may occur if ortho positions are sterically hindered. Use steric maps and Hammett constants to predict substituent effects .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr, while protic solvents (e.g., MeOH) may promote elimination side reactions. Monitor via LC-MS .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
